molecular formula C9H6BrF3O B1267407 4-(Trifluoromethyl)phenacyl bromide CAS No. 383-53-9

4-(Trifluoromethyl)phenacyl bromide

Cat. No. B1267407
CAS RN: 383-53-9
M. Wt: 267.04 g/mol
InChI Key: HEMROKPXTCOASZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenacyl bromide, also known as TFMPB, is a synthetic compound that is used in a variety of scientific research applications. It has been found to be a useful reagent for the synthesis of various organic compounds, and has also been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Phenacyl bromides, including 4-(Trifluoromethyl)phenacyl bromide, are utilized as building blocks for synthesizing a variety of biologically significant heterocyclic compounds. These include five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds, synthesized through one-pot multicomponent reactions. This versatility makes them crucial in developing new molecules with potential industrial and pharmaceutical applications (Vekariya et al., 2018).

  • One-Pot Synthesis Protocols : this compound has been used in one-pot synthesis protocols, notably in the conversion of styrenes into various compounds. For example, tribromoisocyanuric acid was used for co-bromination and oxidation of styrenes to give phenacyl bromides, which then produced other compounds like 4-aryl-2-aminothiazoles in significant yields. This highlights its role in efficient and straightforward synthetic pathways (de Andrade & Mattos, 2020).

  • Formation of Derivatives : Various derivatives of phenacyl bromides, including this compound, are synthesized for different applications. For instance, they are used in the vic-diallylation and dipropargylation processes to produce specific derivatives in good yields. Such chemical transformations are significant for developing new compounds with potential applications in different fields (Yadav et al., 2008).

  • Electrochemical Reduction Applications : The electrochemical reduction of phenacyl bromides, including its derivatives, leads to the formation of various compounds like 2-aroyl-4-arylimidazoles. This demonstrates its role in electrochemical processes, which can be leveraged in synthetic organic chemistry (Batanero et al., 1999).

  • Antimicrobial Agent Synthesis : Phenacyl bromide derivatives are also used in the synthesis of novel compounds with potential antimicrobial activities. For instance, novel thiazoles synthesized by reacting phenacyl bromide with other compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Karegoudar et al., 2008).

Safety and Hazards

“4-(Trifluoromethyl)phenacyl bromide” is considered hazardous. It is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .

Pharmacokinetics

The compound is a solid at room temperature and is soluble in methanol , which may influence its absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenacyl bromide. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . The compound’s efficacy and action could also be influenced by the pH and the presence of other compounds in its environment.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophiles, where it undergoes nucleophilic substitution reactions. This compound is also involved in free radical bromination and oxidation reactions . The presence of the trifluoromethyl group enhances its reactivity, making it a valuable reagent in organic synthesis.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites . This interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to undergo nucleophilic substitution and free radical reactions also contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on the organism. Toxicity studies have highlighted the importance of careful dosage regulation to avoid harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in nucleophilic substitution and free radical reactions makes it a key player in metabolic processes. Its interactions with metabolic enzymes can lead to changes in the overall metabolic activity within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported through specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and impact on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMROKPXTCOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313791
Record name 4-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383-53-9
Record name 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 383-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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